4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
Brand Name:
Vulcanchem
CAS No.:
82925-02-8
VCID:
VC20804436
InChI:
InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3
SMILES:
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
Molecular Formula:
C19H24N2O2
Molecular Weight:
312.4 g/mol
4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
CAS No.: 82925-02-8
Cat. No.: VC20804436
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82925-02-8 |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |
| Standard InChI | InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3 |
| Standard InChI Key | DGOOLMGPMIHRFY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator